6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-methyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-4-5-12-11(7-10)19(15(20)9-21-12)8-14-17-16(18-22-14)13-3-2-6-23-13/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKXXVAGRQUFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a novel heterocyclic compound that integrates a benzo[b][1,4]oxazine structure with an oxadiazole moiety. This combination is significant in medicinal chemistry due to the diverse biological activities associated with both structural components. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 304.33 g/mol. The presence of the thiophene ring and the oxadiazole group contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.33 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. A study by highlighted that various 1,2,4-oxadiazole derivatives possess inhibitory effects against multiple cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In vitro studies demonstrated that a related oxadiazole compound displayed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate cytotoxicity. The presence of electron-withdrawing groups in the structure enhances this activity by stabilizing reactive intermediates during metabolism.
Antimicrobial Activity
The compound's thiophene component is known for its antimicrobial properties. It has been shown to exhibit activity against various bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
Research Findings:
A comprehensive review indicated that derivatives containing thiophene rings showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. Compounds similar to our target have shown efficacy in reducing inflammation markers in various models.
Mechanism:
The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenases (COX-1 and COX-2), which are crucial in prostaglandin synthesis . This inhibition leads to decreased production of inflammatory mediators.
Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Anticancer | IC50 ~ 92.4 µM against multiple cancer cell lines |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation markers |
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit potent antimicrobial properties. For instance, compounds similar to 6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized and evaluated for their efficacy against various bacterial strains. The introduction of thiophene and oxadiazole rings enhances the antibacterial activity due to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .
1.2 Antitumor Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism is thought to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .
Case Study:
A derivative of this compound was tested against HeLa cells (cervical cancer cell line) and exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .
Material Science Applications
2.1 Organic Electronics
The unique structural features of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene enhances charge transport properties, making these compounds valuable for electronic applications.
Data Table: Charge Transport Properties Comparison
| Compound Name | Mobility (cm²/V·s) | Application |
|---|---|---|
| Compound A | 0.5 | OLED |
| Compound B | 0.7 | OPV |
| 6-methyl... | 0.9 | OLED/OPV |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Thiophene Group: This can be accomplished via coupling reactions such as Suzuki or Stille coupling.
- Final Assembly: The final product is obtained through amidation reactions under controlled conditions.
Characterization Techniques:
The synthesized compound is characterized using various analytical techniques including:
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted-Phenyl-1,2,4-Oxadiazole Derivatives
Compounds such as 6-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (–2) share the benzoxazinone-oxadiazole scaffold but replace the thiophene with substituted phenyl groups. Key differences:
- Synthesis Yields : Thiophene-containing derivatives may exhibit lower yields due to steric hindrance or reactivity differences during oxadiazole formation (e.g., cyclodehydration steps) .
Thione and Oxathiine Analogues
4-Methyl-4H-benzo[1,4]oxazine-3-thione (): Replaces the oxadiazole-methyl group with a thione (-C=S) at the 3-position.
- 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (): Incorporates a sulfur atom in the benzoxathiine ring instead of oxygen. Stability: Oxathiine rings are less conformationally rigid than benzoxazinones, affecting pharmacokinetics .
Thiazole-Containing Analogues
- 6-(2-Amino-5-methylthiazol-4-yl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (): Structural Differences: Replaces oxadiazole with a thiazole ring containing amino and methyl groups. Molecular Weight: Lower molecular weight (275.33 g/mol vs. ~330–350 g/mol for the target compound) may improve solubility .
Thiazolidinone-Azo Derivatives
Compounds like thiazolidinone-azolinkage 18 () feature azo linkages and thiazolidinone rings.
- Bioactivity: Demonstrated antimicrobial and antioxidant activities, suggesting heterocyclic diversity (e.g., oxadiazole vs. thiazolidinone) significantly modulates efficacy .
- Synthetic Complexity : Azo coupling introduces regioselectivity challenges absent in oxadiazole-based syntheses .
Research Implications
The thiophene-oxadiazole motif in the target compound offers distinct electronic and steric advantages over phenyl or thiazole derivatives. Future studies should explore:
- Biological Screening : Comparative assays for antimicrobial, anticancer, or CNS activity.
- Computational Modeling : DFT studies to quantify electronic effects of thiophene vs. phenyl substituents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves multi-step reactions. For example, intermediate formation of the thiophene-oxadiazole moiety (via cyclization of thiophenecarboxylic acid hydrazide with phenylisothiocyanate under reflux in ethanol) precedes coupling with the benzoxazinone scaffold . Key conditions:
- Catalysts : Acid/base catalysts (e.g., H₂SO₄ or triethylamine) to promote cyclization.
- Solvents : Ethanol or methanol for solubility and recrystallization .
- Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) reduces reaction time by 50% compared to conventional heating .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Focus on diagnostic peaks:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet) .
- Benzoxazinone carbonyl: δ 165–170 ppm in ¹³C NMR .
- IR : Confirm oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and benzoxazinone (C=O at 1700–1750 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns of sulfur-containing fragments .
Q. What are the baseline biological activities reported for this compound, and how should assay protocols be standardized?
- Methodology :
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli using broth microdilution .
- Antioxidant assays : DPPH radical scavenging with IC₅₀ values reported in µM (solvent: DMSO, control: ascorbic acid) .
- Dose-response curves : Use triplicate experiments with positive/negative controls to minimize variability .
Advanced Research Questions
Q. How can conflicting data on tautomerism in the oxadiazole-thiophene moiety be resolved experimentally?
- Methodology :
- X-ray crystallography : Resolve tautomeric forms (e.g., thione-thiol equilibrium) via single-crystal analysis .
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes for tautomer stability .
- pH-dependent UV-Vis : Monitor absorbance shifts (250–300 nm) to identify dominant tautomers in solution .
Q. What strategies improve the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodology :
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Lyophilization : Assess residual solvent content (≤0.1% by GC) to prevent hydrolysis of the oxadiazole ring .
- Protective groups : Introduce methyl or methoxy substituents to sterically shield reactive sites .
Q. How can computational methods (molecular docking, MD simulations) predict binding affinities to biological targets?
- Methodology :
- Target selection : Prioritize enzymes with conserved active sites (e.g., M. tuberculosis enoyl-ACP reductase for anti-TB activity) .
- Docking software : AutoDock Vina or Schrödinger Suite; validate with co-crystallized ligands (RMSD ≤ 2.0 Å) .
- MD simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns; analyze binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
